molecular formula C14H13Cl2N3O2S B8039789 4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline

4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline

Cat. No.: B8039789
M. Wt: 358.2 g/mol
InChI Key: OKBGBQNDWUSXNV-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline system, with chlorine atoms at the 4 and 5 positions, a methyl group at the 3 position, and a 2-methylsulfonylethyl group at the 1 position. This structural complexity endows the compound with significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a quinoline derivative. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Quinoline Fusion: The pyrazole ring is then fused with a quinoline derivative through cyclization reactions, often involving catalysts such as palladium or copper.

    Introduction of the Methylsulfonylethyl Group: This step involves the alkylation of the nitrogen atom in the pyrazole ring with 2-methylsulfonylethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can reduce the chlorine atoms to hydrogen.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline.

    Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where the compound can prevent the phosphorylation of key proteins involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of quinoline.

    4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]benzene: Similar structure but with a benzene ring instead of quinoline.

Uniqueness

4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methylsulfonylethyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2S/c1-8-11-13(16)12-9(15)4-3-5-10(12)17-14(11)19(18-8)6-7-22(2,20)21/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBGBQNDWUSXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C(=CC=C3)Cl)C(=C12)Cl)CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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